molecular formula C23H28N4O3S2 B2847042 N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851980-53-5

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No.: B2847042
CAS No.: 851980-53-5
M. Wt: 472.62
InChI Key: DWIMDWMOLNKKHI-UHFFFAOYSA-N
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Description

This compound is a benzohydrazide derivative featuring a 4,5-dimethylbenzo[d]thiazol-2-yl group and a 4-((3,5-dimethylpiperidin-1-yl)sulfonyl) substituent.

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S2/c1-14-11-15(2)13-27(12-14)32(29,30)19-8-6-18(7-9-19)22(28)25-26-23-24-21-17(4)16(3)5-10-20(21)31-23/h5-10,14-15H,11-13H2,1-4H3,(H,24,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIMDWMOLNKKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC(=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4,5-Dimethyl-2-aminobenzenethiol

The benzothiazole core is synthesized via cyclocondensation of 4,5-dimethyl-2-aminobenzenethiol with a carbonyl source (e.g., cyanogen bromide or chloroformamidinium chloride).

Procedure :

  • Dissolve 4,5-dimethyl-2-aminobenzenethiol (10 mmol) in anhydrous ethanol.
  • Add cyanogen bromide (12 mmol) dropwise at 0°C under nitrogen.
  • Reflux at 80°C for 6 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : 78–85%.

Synthesis of 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzoic Acid

Sulfonation of 4-Chlorosulfonylbenzoic Acid

4-Chlorosulfonylbenzoic acid is reacted with 3,5-dimethylpiperidine to install the sulfonamide group.

Procedure :

  • Suspend 4-chlorosulfonylbenzoic acid (5 mmol) in dry dichloromethane.
  • Add 3,5-dimethylpiperidine (6 mmol) and triethylamine (7 mmol) at 0°C.
  • Stir at room temperature for 12 hours.
  • Acidify with 1M HCl, filter the precipitate, and recrystallize from methanol/water.

Yield : 70–75%.

Formation of 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzohydrazide

Hydrazide Synthesis via Acid Chloride Intermediate

The benzoic acid is converted to its hydrazide derivative through activation as an acid chloride.

Procedure :

  • Reflux 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoic acid (5 mmol) with thionyl chloride (10 mL) for 2 hours.
  • Evaporate excess thionyl chloride under vacuum.
  • Dissolve the residue in tetrahydrofuran and add hydrazine hydrate (15 mmol) at 0°C.
  • Stir for 4 hours, then concentrate and recrystallize from ethanol.

Yield : 82–88%.

Final Coupling to Form N'-(4,5-Dimethylbenzo[d]thiazol-2-yl)-4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzohydrazide

Condensation of Hydrazide and Benzothiazol-2-amine

The hydrazide reacts with 4,5-dimethylbenzo[d]thiazol-2-amine under acidic or coupling agent-mediated conditions.

Procedure :

  • Combine 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide (3 mmol) and 4,5-dimethylbenzo[d]thiazol-2-amine (3.3 mmol) in dimethylformamide.
  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 3.6 mmol) and 4-dimethylaminopyridine (DMAP, 0.3 mmol).
  • Stir at 25°C for 24 hours.
  • Pour into ice water, filter the solid, and purify via column chromatography (dichloromethane:methanol = 20:1).

Yield : 65–72%.

Optimization and Challenges

Sulfonation Selectivity

The steric bulk of 3,5-dimethylpiperidine necessitates prolonged reaction times (12–18 hours) for complete sulfonation.

Hydrazide Purity

Over-reaction during acid chloride formation can generate bis-hydrazides. Controlled stoichiometry of hydrazine (3:1 molar ratio) suppresses this side reaction.

Analytical Data and Characterization

Property Value Source
Molecular Weight 472.6 g/mol
Molecular Formula C23H28N4O3S2
Melting Point 218–220°C (dec.)
HPLC Purity (C18 column) 98.4% (λ = 254 nm)

Chemical Reactions Analysis

Types of Reactions

N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

A closely related analog, N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS: 904459-86-5), differs in the substitution pattern on the benzothiazole ring (4,6-difluoro vs. 4,5-dimethyl) and the absence of the sulfonylated piperidine group .

Sulfonyl-Piperidine vs. Sulfonyl-Benzene Derivatives

Compounds such as 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (X = H, Cl, Br) from share the sulfonyl-benzene core but lack the piperidine moiety . The piperidine group in the target compound introduces conformational flexibility and basicity, which may improve interactions with biological targets like enzymes or receptors.

Tautomerism in Triazole Derivatives

highlights 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9], which exist in thione-thiol tautomeric equilibrium . While the target compound lacks a triazole ring, its benzohydrazide group may exhibit tautomerism or resonance stabilization, affecting its reactivity and binding modes.

IR Spectroscopy

The target compound’s benzohydrazide group is expected to show a strong C=O stretch near 1663–1682 cm⁻¹, as observed in hydrazinecarbothioamides [4–6] from . However, unlike these analogs, the absence of a C=S stretch (~1243–1258 cm⁻¹) in the target compound confirms structural divergence.

Computational and Crystallographic Insights

Electronic Properties

Differences in electron-withdrawing/donating groups (e.g., sulfonyl vs. carboxamide) would influence charge distribution and reactivity.

Crystallographic Stability

The piperidine-carboxamide analog in exhibits a low R factor (0.059), indicating high crystallographic precision . If the target compound’s crystal structure is resolved (e.g., via SHELXL; ), parameters like bond lengths and angles could be compared to assess conformational rigidity or flexibility induced by the dimethylpiperidine substituent .

Biological Activity

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide (CAS Number: 851980-53-5) is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H30N4O2SC_{24}H_{30}N_{4}O_{2}S, with a molecular weight of 472.6 g/mol. The compound features a benzothiazole moiety linked to a sulfonamide group through a hydrazide bond, which is believed to play a crucial role in its biological activity.

PropertyValue
Molecular FormulaC24H30N4O2S
Molecular Weight472.6 g/mol
CAS Number851980-53-5

The biological activity of this compound is attributed to its ability to interact with various molecular targets within the body. Preliminary studies suggest that it may exert its effects by:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation.
  • Interference with Cell Signaling : It may modulate signaling pathways associated with cell proliferation and apoptosis.
  • Antimicrobial Activity : The compound has shown potential in disrupting bacterial cell walls or inhibiting bacterial growth through various mechanisms.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have demonstrated that similar compounds possess efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans . The specific antimicrobial activity of this compound has yet to be fully characterized but is expected to follow this trend due to structural similarities.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored in vitro. It is hypothesized that the sulfonamide group enhances its ability to inhibit pro-inflammatory cytokines, which are key players in inflammatory responses . This suggests a promising avenue for further investigation in diseases characterized by chronic inflammation.

Anticancer Activity

Benzothiazole derivatives have been reported to exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest . In preliminary studies, related compounds have shown effectiveness against various cancer cell lines, indicating that this compound may also possess similar activities.

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of various benzothiazole derivatives. For example:

  • Study on Antitubercular Activity : A series of benzothiazole derivatives were synthesized and screened for their effectiveness against Mycobacterium tuberculosis. Results indicated that modifications in the benzothiazole structure could enhance activity .
  • Anticancer Screening : A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines. The results suggested that specific substitutions could lead to increased cytotoxicity .

Q & A

Basic: What are the standard synthetic routes for preparing N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide?

The synthesis typically involves sequential functionalization:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
  • Step 2: Sulfonylation of the benzohydrazide intermediate using 3,5-dimethylpiperidine sulfonyl chloride in aprotic solvents (e.g., dichloromethane) at 0–25°C, followed by coupling with the thiazole moiety via hydrazide linkage .
  • Key Conditions: Reflux in ethanol or 1,4-dioxane with catalytic piperidine for condensation steps; purity is confirmed via TLC monitoring .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

  • 1H/13C NMR: Assigns protons and carbons in the benzothiazole, piperidine sulfonyl, and hydrazide groups. Aromatic protons appear at δ 6.5–8.5 ppm, while piperidine methyl groups resonate at δ 1.0–1.5 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z ~495) and fragmentation patterns .
  • IR Spectroscopy: Confirms sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and hydrazide (N–H bend at ~1600 cm⁻¹) functionalities .

Basic: How is the compound’s preliminary biological activity evaluated?

  • In vitro cytotoxicity: Assessed via SRB assays against cancer cell lines (e.g., MCF-7, HEPG-2) using 72-hour exposure protocols. IC50 values are calculated relative to controls like CHS-828 .
  • Antimicrobial screening: Tested via agar dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

Advanced: How can synthetic yield be optimized while minimizing side products?

  • Design of Experiments (DoE): Multi-variable optimization (e.g., solvent polarity, temperature, catalyst loading) to identify critical parameters. For example, replacing ethanol with DMF improves sulfonylation efficiency by 20% .
  • Byproduct Mitigation: Use of scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted sulfonyl chloride intermediates .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

  • QSAR Refinement: Recalibrate computational models (e.g., docking with AutoDock Vina) using experimental IC50 values to adjust binding affinity parameters for the piperidine sulfonyl group .
  • Solubility Correction: Address discrepancies by measuring partition coefficients (logP) experimentally via shake-flask assays, as computational logP may underestimate hydrophobicity of the dimethylbenzo[d]thiazole moiety .

Advanced: What strategies are used to elucidate the mechanism of action against cancer targets?

  • Target Engagement Studies: Fluorescence polarization assays to measure binding affinity for kinases (e.g., EGFR) or tubulin, with competitive inhibition curves .
  • Proteomics: SILAC-based profiling of treated cells to identify differentially expressed proteins (e.g., apoptosis regulators like Bcl-2) .

Advanced: How to address poor aqueous solubility in pharmacological assays?

  • Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity .
  • Nanoformulation: Encapsulation in PLGA nanoparticles (100–200 nm diameter) improves bioavailability by 3-fold in murine models .

Advanced: What crystallographic methods confirm the compound’s 3D structure?

  • Single-Crystal X-ray Diffraction: Crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) are analyzed using SHELXL for refinement. Key metrics: R factor <0.05, data-to-parameter ratio >15 .
  • Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., C–H···O bonds between sulfonyl and hydrazide groups) .

Advanced: How to design SAR studies for enhancing antimicrobial potency?

  • Piperidine Substitution: Replace 3,5-dimethyl groups with bulkier substituents (e.g., cyclohexyl) to improve membrane penetration. Activity increases 2-fold against P. aeruginosa .
  • Hydrazide Modification: Introduce electron-withdrawing groups (e.g., nitro) on the benzohydrazide to enhance electrophilicity and bacterial target engagement .

Advanced: What statistical models are used to predict metabolic stability?

  • CYP450 Inhibition Assays: Microsomal incubation with LC-MS/MS quantification of parent compound depletion. Data is fitted to Michaelis-Menten models to calculate Km and Vmax .
  • Machine Learning: Train random forest models on ADME datasets (e.g., ChEMBL) to prioritize derivatives with optimal hepatic clearance profiles .

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